Trichosporin B-V
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Overview
Description
The compound “Trichosporin B-V” is a peptaibol, a type of peptide that contains the non-standard amino acid alpha-aminoisobutyric acid (Aib) and an alcohol at its C-terminus. Peptaibols are known for their strong helix-promoting properties, which predispose them to form helical bundles in biological membranes . This compound is a group of stereoisomers with the chemical formula C₉₁H₁₅₁N₂₃O₂₄ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptaibols like “Trichosporin B-V” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptaibols may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms that express the peptide. This method can be more cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Peptaibols like “Trichosporin B-V” can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Peptaibols, including “Trichosporin B-V,” have various scientific research applications:
Chemistry: Used as models for studying peptide synthesis and structure.
Biology: Investigated for their role in membrane interactions and antimicrobial properties.
Medicine: Potential therapeutic agents due to their antimicrobial and antiplasmodial activities.
Industry: Used in the development of new materials and as bioactive agents in agriculture
Mechanism of Action
The mechanism of action of peptaibols involves their interaction with biological membranes. The strong helix-promoting properties of Aib residues allow these peptides to form helical bundles that insert into membranes, disrupting their integrity. This can lead to cell lysis and death, making peptaibols effective antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Alamethicin: Another peptaibol with similar helical properties and membrane-disrupting activity.
Trichorzins: Peptaibols with variations in amino acid sequences but similar structural features.
Harzianins: Peptaibols with different terminal modifications but comparable biological activities
Uniqueness
“Trichosporin B-V” is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple Aib residues enhances its helical structure and membrane interaction capabilities .
Properties
CAS No. |
107426-95-9 |
---|---|
Molecular Formula |
C91H151N23O24 |
Molecular Weight |
1951.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-(1-hydroxy-3-phenylpropan-2-yl)pentanediamide |
InChI |
InChI=1S/C91H151N23O24/c1-27-48(6)65(105-80(135)86(15,16)108-71(126)57(37-40-62(94)119)103-79(134)88(19,20)112-81(136)89(21,22)107-68(123)51(9)97-66(121)49(7)96-67(122)50(8)98-77(132)85(13,14)106-52(10)116)75(130)111-84(11,12)76(131)95-44-63(120)100-58(42-46(2)3)72(127)109-91(25,26)83(138)114-41-31-34-59(114)73(128)104-64(47(4)5)74(129)110-90(23,24)82(137)113-87(17,18)78(133)102-56(36-39-61(93)118)70(125)101-55(35-38-60(92)117)69(124)99-54(45-115)43-53-32-29-28-30-33-53/h28-30,32-33,46-51,54-59,64-65,115H,27,31,34-45H2,1-26H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,131)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,120)(H,101,125)(H,102,133)(H,103,134)(H,104,128)(H,105,135)(H,106,116)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)(H,113,137)/t48-,49-,50-,51-,54?,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
InChI Key |
CZVJZNUEMWYEAB-DKOFGDBXSA-N |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
sequence |
XAAAXXQXIXGLXPVXXQQF |
Synonyms |
trichosporin B-V |
Origin of Product |
United States |
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